molecular formula C19H21N7O2S B6442778 3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2549063-48-9

3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6442778
CAS No.: 2549063-48-9
M. Wt: 411.5 g/mol
InChI Key: VYGJGNABFYDEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole 1,1-dioxide core linked to a 1,4-diazepane ring substituted with a 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl group. The benzothiazole moiety is known for its role in herbicides and antimicrobial agents, while triazolopyrimidine derivatives are often explored for their enzyme-inhibiting properties .

Properties

IUPAC Name

3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2S/c1-13-14(2)22-19-20-12-21-26(19)18(13)25-9-5-8-24(10-11-25)17-15-6-3-4-7-16(15)29(27,28)23-17/h3-4,6-7,12H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGJGNABFYDEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazolopyrimidine or benzothiazole moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the diazepane ring or benzothiazole structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the diazepane or benzothiazole rings .

Mechanism of Action

The mechanism of action of 3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to inhibit enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s triazolopyrimidine and benzothiazole motifs are shared with several agrochemicals and pharmaceuticals. For example:

Triazolopyrimidine sulfonamide herbicides: These inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The dimethyl substitution on the triazolopyrimidine ring in the target compound may enhance lipophilicity and target binding compared to non-methylated analogues .

Benzothiazole derivatives: Compounds like 2-amino-1,2-benzothiazole 1,1-dioxide exhibit herbicidal and antifungal activities. The sulfone group in the target compound could improve stability and bioavailability compared to non-sulfonated variants.

Activity and Performance

While direct data on the target compound is absent, highlights methodologies for evaluating similar heterocyclic systems. For instance, N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones were tested for antimicrobial activity at 50 µg/mL, with some outperforming commercial agents like hymexazol . By analogy, the triazolopyrimidine-benzothiazole hybrid may exhibit enhanced bioactivity due to synergistic effects between its moieties.

Data Table: Hypothetical Comparison Based on Structural Analogues

Property Target Compound Triazolopyrimidine Sulfonamides N-[3-(4-Quinazolinyl)amino Hydrazones
Core Structure Benzothiazole 1,1-dioxide + triazolopyrimidine + diazepane Triazolopyrimidine + sulfonamide Quinazoline + pyrazole + hydrazone
Key Functional Groups Sulfone, dimethyl-triazolopyrimidine, diazepane Sulfonamide, triazolopyrimidine Quinazoline, hydrazone, pyrazole
Potential Activity Herbicidal (inferred from structural motifs) ALS inhibition (herbicidal) Antimicrobial (e.g., 5d, 5k vs. hymexazol)
Synthetic Complexity High (due to diazepane linker and multiple heterocycles) Moderate (established routes for sulfonamide coupling) Moderate (multi-step coupling of heterocycles)

Research Implications and Limitations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.